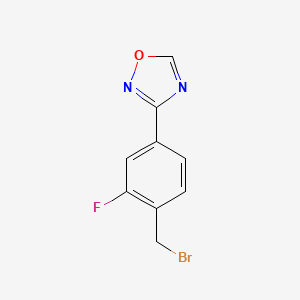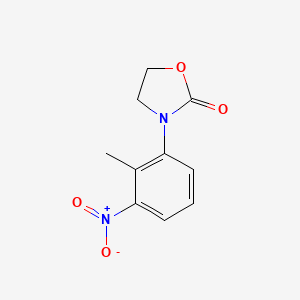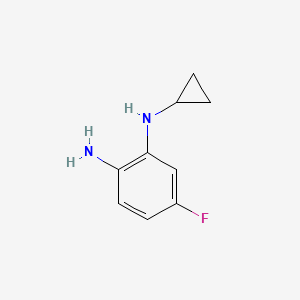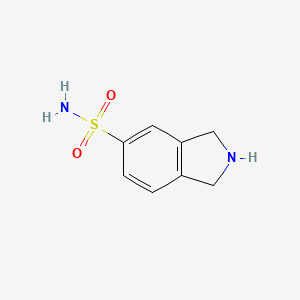
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
概要
説明
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a bromomethyl and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the bromomethyl group: This step often involves the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorine-containing reagents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Fluorine-containing reagents: Used for introducing the fluorophenyl group.
Dehydrating agents: Used in the formation of the oxadiazole ring.
Major Products:
Substituted oxadiazoles: Resulting from nucleophilic substitution reactions.
Oxidized or reduced derivatives: Depending on the specific oxidation or reduction conditions applied.
科学的研究の応用
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
- 3-(4-(Chloromethyl)-3-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-(Bromomethyl)-3-chlorophenyl)-1,2,4-oxadiazole
- 3-(4-(Bromomethyl)-3-methylphenyl)-1,2,4-oxadiazole
Comparison:
- Uniqueness: The presence of both bromomethyl and fluorophenyl groups in 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- Reactivity: Compared to its analogs, the fluorine atom can significantly affect the compound’s reactivity and stability, making it distinct in its chemical behavior and potential applications.
特性
IUPAC Name |
3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727475 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-64-0 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)




![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)



![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
